molecular formula C21H20N2O3S B12020924 4-((2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl)phenyl 4-tert-butylbenzoate CAS No. 518350-08-8

4-((2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl)phenyl 4-tert-butylbenzoate

Cat. No.: B12020924
CAS No.: 518350-08-8
M. Wt: 380.5 g/mol
InChI Key: UPYOSOWMTADNOX-SFQUDFHCSA-N
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Preparation Methods

The synthesis of 4-((2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl)phenyl 4-tert-butylbenzoate involves several steps. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

4-((2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl)phenyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl)phenyl 4-tert-butylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its diverse pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl)phenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

4-((2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl)phenyl 4-tert-butylbenzoate can be compared with other thiazolidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can enhance its pharmacological properties and make it a valuable compound for further research and development.

Properties

CAS No.

518350-08-8

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C21H20N2O3S/c1-21(2,3)15-8-6-14(7-9-15)19(25)26-16-10-4-13(5-11-16)12-17-18(24)23-20(22)27-17/h4-12H,1-3H3,(H2,22,23,24)/b17-12+

InChI Key

UPYOSOWMTADNOX-SFQUDFHCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)N=C(S3)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N

Origin of Product

United States

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